N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
Overview
Description
N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38122 g/mol . This compound features a thiophene ring substituted with ethyl, dimethyl, and pyridinylmethyl groups, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide involves several steps, typically starting with the preparation of the thiophene ring. The synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl, dimethyl, and pyridinylmethyl groups through substitution reactions using reagents like alkyl halides and pyridine derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Lacks the ethyl, dimethyl, and pyridinylmethyl substitutions, resulting in different chemical and biological properties.
N-methyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and interactions.
4,5-Dimethylthiophene-3-carboxamide: Lacks the pyridinylmethyl substitution, affecting its chemical behavior and applications.
Properties
IUPAC Name |
N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-4-17(9-13-5-7-16-8-6-13)15(18)14-10-19-12(3)11(14)2/h5-8,10H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQMICRHOYSDFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CSC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167001 | |
Record name | N-Ethyl-4,5-dimethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886631-85-2 | |
Record name | N-Ethyl-4,5-dimethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886631-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-4,5-dimethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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